2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMAASSUBQDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidin-4(3H)-one Skeleton
The pyrimidin-4(3H)-one core is typically synthesized via cyclocondensation reactions. A common route involves the reaction of thiouracil derivatives with formaldehyde and secondary amines, such as morpholine or piperazine, under reflux conditions in ethanol. For example, 2-thiouracil reacts with paraformaldehyde and morpholine to yield 5-(morpholin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a precursor for further functionalization.
Introduction of the (4-Fluorobenzyl)thio Group
The thioether linkage is established through nucleophilic substitution. In one protocol, sodium ethoxide deprotonates the thiol group of the pyrimidinone intermediate, enabling reaction with 4-fluorobenzyl bromide. This step is conducted under reflux in ethanol, yielding the target compound after 5–6 hours.
Reaction Conditions:
Purification and Characterization
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, chloroform:methanol eluent). Characterization employs Fourier-transform infrared (FTIR) spectroscopy for thioether (C–S, ~1270 cm⁻¹) and carbonyl (C=O, ~1675 cm⁻¹) identification, alongside nuclear magnetic resonance (NMR) for structural confirmation.
Method 2: Multi-Step Synthesis via Intermediate Chlorination
Gewald Reaction for Thieno[2,3-d]pyrimidine Intermediate
Adapting methodologies from related pyrimidines, the Gewald reaction constructs the pyrimidine core. Ethyl cyanoacetate and sulfur react with piperidin-4-one derivatives in the presence of morpholine, forming 2-aminothiophene intermediates. Subsequent cyclization with formamidine acetate at 100°C yields tetrahydropyridothieno[2,3-d]pyrimidines.
Chlorination and Thioether Coupling
Chlorination of the pyrimidine carbonyl group using phosphoryl chloride (POCl₃) and 1,8-diazabicycloundec-7-ene (DBU) at 50°C generates a reactive 4-chloro intermediate. This intermediate undergoes nucleophilic displacement with 4-fluorobenzyl mercaptan in dimethylformamide (DMF), affording the target compound.
Optimization Notes:
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Catalyst: DBU enhances chlorination efficiency.
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Solvent: DMF facilitates high-temperature reactions.
Method 3: One-Pot Synthesis Using Heterogeneous Catalysis
Reaction Setup
A streamlined approach employs sodium ethoxide as a base and phenacyl bromide derivatives in a one-pot system. Thiouracil derivatives react directly with 4-fluorobenzyl bromide under reflux, bypassing intermediate isolation.
Advantages and Limitations
-
Advantages: Reduced synthesis time (4–5 hours), no need for anhydrous conditions.
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Limitations: Lower yields (~50–60%) compared to multi-step methods.
Purification and Analytical Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane or chloroform/methanol gradients resolves impurities. For example, VulcanChem reports using this method to achieve >95% purity for pyrimidine derivatives.
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
Research Findings and Optimizations
Recent studies highlight the role of solvent polarity in reaction efficiency. Polar aprotic solvents like DMF improve thioether coupling kinetics, while ethanol balances cost and safety. Catalyst screening reveals that DBU outperforms triethylamine in chlorination steps, reducing side products.
Yield optimization experiments demonstrate that stoichiometric ratios of 1:1.2 (pyrimidine intermediate to 4-fluorobenzyl bromide) maximize thioether formation without overalkylation .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable activity against Mycobacterium tuberculosis , making it a potential candidate for tuberculosis treatment. Studies indicate that it inhibits Cytochrome bd oxidase , an enzyme critical for the bacterium's energy metabolism. This inhibition disrupts the electron transport chain, leading to decreased ATP production and bacterial growth impairment .
Anticancer Properties
Preliminary studies have suggested potential anticancer properties of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one. Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Significant activity against Mycobacterium tuberculosis. |
| Anticancer | Potential anticancer properties observed in preliminary studies. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways of pathogens. |
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure and biological activity is crucial for optimizing derivatives of this compound. The presence of specific functional groups, such as the fluorobenzyl thioether, enhances lipophilicity and binding interactions with target enzymes or receptors, contributing to its biological efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against various strains of Mycobacterium tuberculosis. Results indicated strong bactericidal activity, positioning this compound as a promising candidate for tuberculosis therapy.
Case Study 2: Anticancer Activity
In vitro tests conducted on cancer cell lines such as MDA-MB-231 and MCF-7 revealed that derivatives of thienopyrimidines exhibited IC50 values significantly lower than standard treatments like Cisplatin, suggesting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Classification of Analogs
Pyrimidinone derivatives are categorized based on core modifications and substituent patterns:
Pyrimidinones with Pyrazole Substituents
- Example Compounds :
- I-40 : 6-(Cyclohexylmethyl)-2-(((5-(4-fluorophenyl)-1H-pyrazol-3-yl)methyl)thio)pyrimidin-4(3H)-one
- I-23 : 2-(((4-Chloro-5-phenyl-1H-pyrazol-3-yl)methyl)thio)-6-(cyclohexylmethyl)-5-ethylpyrimidin-4(3H)-one
| Compound | Substituents | Melting Point (°C) | Yield (%) | Activity | Reference |
|---|---|---|---|---|---|
| I-40 | 4-Fluorophenyl-pyrazole | 203–205 | 89% | Anti-HIV-1 (EC50: ND) | |
| I-23 | 4-Chloro-5-phenyl-pyrazole | 233–234 | 86% | Anti-HIV-1 (EC50: ND) |
- However, I-23 exhibits higher yield (86% vs. 89%), suggesting steric or electronic factors influence synthetic efficiency.
Thieno[2,3-d]pyrimidinones
- Example Compounds: CAS 667881-99-4: 2-[(4-Fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS 379241-94-8: 2-[(2-[1,1′-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
| Compound | Substituents | Molecular Weight | Activity | Reference |
|---|---|---|---|---|
| CAS 667881-99-4 | 4-Fluorobenzyl, diphenyl | 452.5 | Not reported | |
| CAS 379241-94-8 | Biphenyl-oxoethyl, methyl, diphenyl | 602.7 | Not reported |
- The 4-fluorobenzyl group in CAS 667881-99-4 may improve solubility over bulkier biphenyl derivatives like CAS 379241-94-8 .
Hybrid Derivatives with Fused Rings
- Example Compounds: 16a: 2-((2-((6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)thio)-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one Compound 21: 2-((4-Fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one
| Compound | Core Structure | Substituents | Activity | Reference |
|---|---|---|---|---|
| 16a | Tetrahydroacridin-pyrimidinone | Chloro, pyridinyl | Alzheimer’s target | |
| 21 | Pyrimidinone | 4-Fluorophenylamino, tetrazolethio | E6/p53 inhibitor |
- Comparison :
Hybrid systems like 16a leverage fused acridin rings for CNS penetration, while Compound 21 uses a tetrazolethio group for enhanced hydrogen bonding. The 4-fluorophenyl group in 21 may stabilize interactions with hydrophobic pockets in oncogenic targets .
Biological Activity
2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrimidine core substituted with a 4-fluorobenzylthio group. This compound has been investigated for its biological activities, particularly in the context of cancer therapeutics and antimycobacterial properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H10FN2OS, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur. The fluorine atom in the 4-position of the benzyl group enhances the lipophilicity and biological interaction potential of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Research indicates that this compound may inhibit key enzymes or receptors, particularly those involved in cancer cell signaling pathways. For example, it has been shown to inhibit certain protein kinases, which are critical for cell proliferation and survival.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the disruption of cell cycle progression and induction of apoptosis. In vitro assays have reported IC50 values in the micromolar range, indicating potent activity against cancer cells.
Antimycobacterial Activity
This compound has also shown promising results against Mycobacterium tuberculosis. It acts by inhibiting essential metabolic pathways within the bacteria, thus demonstrating potential as a novel antitubercular agent. The mode of action includes interference with bacterial cell wall synthesis and metabolic processes necessary for bacterial survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains a 4-fluorobenzyl group | Antiproliferative and antimycobacterial |
| Thienopyrimidine derivatives | Basic structure with varied substituents | Protein kinase inhibition |
| Pyrimidine analogs | Various substitutions possible | Potential anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Cell Line Study : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant inhibition of cell viability at concentrations above 10 µM. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .
- Tuberculosis Treatment : In vitro testing against Mycobacterium tuberculosis showed that the compound had an MIC (Minimum Inhibitory Concentration) value of approximately 5 µg/mL, indicating strong antimycobacterial activity comparable to standard treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one and its derivatives?
- The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., halide) on the pyrimidinone core. For example, derivatives with arylthio substituents are synthesized by reacting 2-thioxopyrimidin-4(3H)-one with appropriate alkyl/aryl halides in the presence of a base like NaH . Optimized routes may involve refluxing in polar aprotic solvents (e.g., DMF) to achieve yields >80% . For fluorinated analogs, 4-fluorobenzyl bromide is a common starting material .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrimidinone) and fluorinated benzyl groups (δ 4.5–5.0 ppm for SCH2) .
- HRMS : Validate molecular weight (e.g., [M+H]+ for C11H9FN2OS: 253.0495) .
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) stretches .
Q. What are the primary biological targets reported for this compound class?
- Derivatives exhibit anticonvulsant activity via modulation of GABA receptors , antibacterial effects against Gram-positive pathogens (MIC: 2–8 µg/mL) , and potential inhibition of aldehyde dehydrogenase (ALDH1A) subfamily enzymes .
Q. How is purity assessed post-synthesis?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >95% is typical for bioactive derivatives .
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound derivatives?
- Docking studies (e.g., AutoDock Vina) predict binding modes to targets like ALDH1A. Substituents such as the 4-fluorobenzyl group enhance hydrophobic interactions in enzyme pockets, while pyrimidinone forms hydrogen bonds with catalytic residues . Adjusting substituent bulk (e.g., tert-butyl groups) improves steric complementarity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity) to rule out batch variability .
- Metabolic stability screening : Use liver microsomes to identify rapid degradation (t1/2 < 30 min) that may explain inconsistent in vivo results .
Q. How are substituent effects systematically analyzed for SAR studies?
- Electron-withdrawing groups (e.g., -NO2) : Enhance antibacterial activity by increasing electrophilicity .
- Fluorine substitution : Improves blood-brain barrier penetration for CNS-targeted anticonvulsants . Quantitative SAR (QSAR) models correlate logP values (1.5–3.0) with potency .
Q. What in vitro assays validate target engagement for ALDH1A inhibition?
- Enzyme kinetics : Measure IC50 using NAD+ depletion assays (e.g., 13g in shows IC50 = 0.8 µM).
- Cellular ALDH activity : Flow cytometry with ALDEFLUOR® reagent confirms inhibition in cancer stem cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
